molecular formula C23H27NO5 B2406392 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid CAS No. 2172448-71-2

3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid

Cat. No.: B2406392
CAS No.: 2172448-71-2
M. Wt: 397.471
InChI Key: TWTCNYNZDRXDIG-UHFFFAOYSA-N
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Description

3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. These compounds are widely used in peptide synthesis due to their stability and ease of removal under mild conditions.

Scientific Research Applications

3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid is used extensively in scientific research, particularly in the field of peptide synthesis. Its applications include:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using 9H-fluoren-9-ylmethoxycarbonyl chloride in the presence of a base such as triethylamine.

    Alkylation: The protected amino acid is then alkylated with 2-ethoxyethyl bromide in the presence of a strong base like sodium hydride.

    Hydrolysis: The final step involves the hydrolysis of the ester group to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification.

Chemical Reactions Analysis

Types of Reactions

3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino acid.

    Coupling Reactions: The free amino acid can be coupled with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common in peptide synthesis.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF).

    Coupling: DIC and HOBt in DMF.

    Hydrolysis: Aqueous acid or base.

Major Products

    Deprotection: Free amino acid.

    Coupling: Peptide chains.

Mechanism of Action

The mechanism of action of 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-ethoxyethyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]-2-methylpropanoic acid
  • 2-Ethyl-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
  • ®-2-((((9H-fluoren-9-yl)methoxy)carbonyl)(methyl)amino)pentanoic acid

Uniqueness

This compound is unique due to its specific ethoxyethyl side chain, which can impart different solubility and reactivity properties compared to other Fmoc-protected amino acids. This makes it particularly useful in certain peptide synthesis applications where these properties are advantageous.

Properties

IUPAC Name

3-[2-ethoxyethyl(9H-fluoren-9-ylmethoxycarbonyl)amino]-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO5/c1-3-28-13-12-24(14-16(2)22(25)26)23(27)29-15-21-19-10-6-4-8-17(19)18-9-5-7-11-20(18)21/h4-11,16,21H,3,12-15H2,1-2H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWTCNYNZDRXDIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN(CC(C)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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